N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Description
N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with benzyl and methyl groups at the N4 position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors. The compound’s synthesis often involves cross-coupling strategies to introduce aryl substituents at the C2 position, as demonstrated in recent studies . Its conformational flexibility and electronic properties make it a versatile intermediate for developing inhibitors of enzymes like Janus kinases (JAKs) .
Properties
CAS No. |
920962-57-8 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C15H15N3/c1-18(11-12-5-3-2-4-6-12)14-8-10-17-15-13(14)7-9-16-15/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
FTQVHYAUAVPTOA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C3C=CNC3=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
Formation of Pyrrolo[2,3-b]pyridine Core : This step typically involves cyclization reactions starting from suitable pyridine derivatives. The most efficient routes utilize a combination of cross-coupling reactions and amination techniques.
Functionalization : After establishing the core structure, further modifications are made to introduce the benzyl and methyl groups at the appropriate positions.
Reaction Conditions
The following reaction conditions are commonly employed in the synthesis:
Cross-Coupling Reactions : Techniques such as Suzuki–Miyaura coupling or Buchwald–Hartwig amination are frequently used to achieve selective arylation at specific positions on the pyridine ring.
Protective Group Strategies : Protecting groups are often necessary to prevent unwanted reactions during subsequent steps. For example, trimethylsilylethoxymethyl (SEM) groups may be used for temporary protection.
Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Pyridine Derivative | Formation of Pyrrolo Core |
| 2 | Cross-Coupling | Pd Catalysts, Boronic Acids | Aryl Substitution |
| 3 | Amination | Secondary Amines | Final Functionalization |
Several specific methods have been documented for synthesizing N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine:
Method A: Suzuki–Miyaura Coupling
This method involves a two-step process:
Preparation of Intermediate : A 2-iodo-4-chloropyrrolopyridine is synthesized.
Cross-Coupling Reaction : The intermediate undergoes Suzuki coupling with a boronic acid derivative under palladium catalysis to yield the desired arylated product.
The efficiency of this method has been demonstrated with yields ranging from 68% to 75% depending on the specific boronic acid used and reaction conditions employed.
Method B: Buchwald–Hartwig Amination
Following the cross-coupling step, Buchwald–Hartwig amination is performed with a secondary amine:
The arylated intermediate is treated with a secondary amine in the presence of a palladium catalyst.
This reaction typically requires elevated temperatures and can be sensitive to the choice of solvent and base.
This method is crucial for introducing the methyl and benzyl substituents at the desired positions on the pyrrolo core.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the pyridine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Pharmacological Properties
N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine exhibits a range of pharmacological activities, primarily as an enzyme inhibitor. Its structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications.
Enzyme Inhibition
The compound has shown promise as an inhibitor of several kinases, which are critical in various signaling pathways associated with cancer and other diseases. For instance, derivatives of pyrrolo[2,3-b]pyridine have been reported to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid metabolism. This suggests that this compound could be utilized in metabolic disorders.
Cancer Therapy Applications
Recent studies have highlighted the potential of this compound derivatives in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
FGFR Inhibition
Research indicates that specific derivatives demonstrate potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For example, one study reported an IC50 value of 7 nM for FGFR1 inhibition using a pyrrolo[2,3-b]pyridine derivative . The ability to inhibit these receptors suggests that the compound could play a role in developing targeted cancer therapies.
Structural Optimization
The biological activity of this compound can be enhanced through structural modifications. For instance:
- Amino Group Variations : Modifying the amino group has been shown to affect the binding affinity and selectivity towards specific kinases.
- Linker Modifications : Adjusting the linker between the pyrrolo ring and other substituents can improve oral bioavailability and reduce metabolic clearance rates .
Data Tables
The following table summarizes key findings related to the biological activity and selectivity of various derivatives of this compound:
| Compound | Target | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|---|
| Compound A | FGFR1 | 7 | High | Potent inhibitor |
| Compound B | PKB | 150 | Moderate | Effective in vivo |
| Compound C | Acetyl-CoA Carboxylase | TBD | TBD | Potential metabolic target |
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Table 1: Comparison of C2-Substituted Derivatives
| Compound | Substituent (C2) | Molecular Formula | Molecular Weight | Key Feature(s) |
|---|---|---|---|---|
| Target Compound | None | C₁₉H₁₉N₃ | 289.38 | Base structure |
| 3a | Phenyl | C₂₅H₂₃N₃ | 365.47 | Hydrophobic |
| 3b | 4-Methoxyphenyl | C₂₆H₂₅N₃O | 395.50 | Electron-rich |
| 3c | 4-Hydroxymethyl | C₂₆H₂₅N₃O | 395.50 | Hydrogen-bond donor |
Heterocyclic Variations: Pyrrolo[2,3-d]pyrimidines vs. Pyrrolo[2,3-b]pyridines
Compounds such as N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () replace the pyridine ring with a pyrimidine, altering electronic properties and binding modes:
- Conformational Effects : The fused pyrrolo[2,3-d]pyrimidine system adopts a planar conformation, contrasting with the slightly twisted pyrrolo[2,3-b]pyridine (dihedral angles: 71.2°–85.5° in related compounds) .
Functional Group Modifications: Nitro and Sulfonyl Derivatives
The introduction of electron-withdrawing groups, as in N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridin-4-amine (), significantly impacts reactivity and stability:
- Nitro Group : Enhances electrophilicity at C5, facilitating nucleophilic aromatic substitution reactions. The nitro group also induces a dihedral angle of 71.20(5)° between the pyrrolopyridine and benzyl groups, affecting molecular planarity .
- Sulfonyl Group : The phenylsulfonyl moiety increases molecular weight (519.61 g/mol) and introduces steric bulk, which may hinder interactions with compact binding pockets .
Piperidine-Substituted Derivatives
Compounds like N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () incorporate piperidine rings, conferring conformational rigidity:
- Stereochemical Effects : The cis-substituents on the piperidine ring (torsion angle: 54.59(18)°) influence spatial orientation, which is critical for chiral recognition in enzyme inhibition .
Detailed Research Findings
Stability and Reactivity
- Intramolecular Hydrogen Bonding : Stabilizes conformations in nitro/sulfonyl derivatives, reducing entropy penalties upon target binding .
Biological Activity
N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolo[2,3-b]pyridine core with a benzyl and a methyl group attached to the nitrogen atom. Its molecular formula is CHN with a molecular weight of approximately 202.26 g/mol. The unique structural features contribute to its lipophilicity and ability to interact with various biological targets, enhancing its potential as a lead compound in drug development .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting specific cancer cell lines by modulating key signaling pathways. For instance, it may act as an inhibitor of fibroblast growth factor receptors (FGFR), which are implicated in tumor progression and metastasis . In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism .
- Receptor Modulation : It can bind to receptors like CSF1R (Colony-Stimulating Factor 1 Receptor), potentially leading to altered cellular responses relevant to inflammation and cancer progression .
Case Studies
- Inhibition of CSF1R : A study demonstrated that this compound effectively inhibits CSF1R with an IC value indicating strong potency. This suggests its potential application in therapies targeting macrophage-related diseases .
- Anticancer Activity : Another study reported that derivatives of this compound exhibited significant inhibitory effects on breast cancer cell lines (4T1), showing IC values in the nanomolar range against FGFRs . These findings support the compound's potential as an anticancer therapeutic agent.
Data Table: Summary of Biological Activities
Q & A
Q. How is molecular docking used to analyze target interactions of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
